![molecular formula C13H11BClFO3 B573161 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid CAS No. 1256358-54-9](/img/structure/B573161.png)
2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid
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Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (a six-membered carbon ring) and a boronic acid group. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various experimental techniques .Scientific Research Applications
- Research Findings : Newly synthesized derivatives of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid were evaluated for in vitro antimicrobial activity. Compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Experimental Results : Among the synthesized derivatives, compounds d6 and d7 exhibited potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
- Thiazole Nucleus : The compound contains a thiazole nucleus, which has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
- Mechanisms : Thiazole derivatives may act by blocking bacterial lipid biosynthesis or through other mechanisms .
- Compound Structure : Another related compound, 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, has been synthesized and studied .
- Optically Active Cyclohexanone : Researchers have synthesized an optically active cyclohexanone using the Fischer indole synthesis method .
Antimicrobial Activity
Anticancer Properties
Heterocyclic Chemistry
Quinoline Derivatives
Indole Synthesis
Drug Design and Molecular Docking
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for “2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid”.
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(4-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSCXUKRKPCPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655862 |
Source
|
Record name | {2-[(4-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-54-9 |
Source
|
Record name | {2-[(4-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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